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Compound of Interest

Compound Name: Stachartin C

Cat. No.: B8257872 Get Quote

A deep dive into the structure-activity relationship of Stachartin C and its analogs, a class of

phenylspirodrimane secondary metabolites derived from the fungus Stachybotrys chartarum,

reveals promising cytotoxic activity against various cancer cell lines. This guide provides a

comparative analysis of their performance, supported by experimental data, to aid researchers

and drug development professionals in this burgeoning field of oncology research.

Stachartin C and its related compounds are meroterpenoids characterized by a unique

spirocyclic system. Research has increasingly pointed towards their potential as anticancer

agents, with studies demonstrating their ability to induce apoptosis and inhibit cancer cell

proliferation. The structure-activity relationship (SAR) of these analogs is a critical area of

investigation, aiming to identify the key structural motifs responsible for their bioactivity and to

guide the synthesis of more potent and selective derivatives.

Comparative Cytotoxicity of Stachartin C Analogs
The cytotoxic effects of various Stachartin C analogs, including Stachybochartins and

Stachybotrychromenes, have been evaluated against a panel of human cancer cell lines. The

half-maximal inhibitory concentration (IC50) values, which represent the concentration of a

drug that is required for 50% inhibition in vitro, are summarized below.
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Compound Cell Line IC50 (µM) Reference

Stachybochartin A
MDA-MB-231 (Breast

Cancer)
4.5 - 21.7 [1]

U-2OS

(Osteosarcoma)
4.5 - 21.7 [1]

Stachybochartin B
MDA-MB-231 (Breast

Cancer)
4.5 - 21.7 [1]

U-2OS

(Osteosarcoma)
4.5 - 21.7 [1]

Stachybochartin C
MDA-MB-231 (Breast

Cancer)
4.5 - 21.7 [1]

U-2OS

(Osteosarcoma)
4.5 - 21.7 [1]

Stachybochartin D
MDA-MB-231 (Breast

Cancer)
4.5 - 21.7 [1]

U-2OS

(Osteosarcoma)
4.5 - 21.7 [1]

Stachybochartin G
MDA-MB-231 (Breast

Cancer)
4.5 - 21.7 [1]

U-2OS

(Osteosarcoma)
4.5 - 21.7 [1]

Stachybotrychromene

A
HepG2 (Liver Cancer) 73.7 [2]

Stachybotrychromene

B
HepG2 (Liver Cancer) 28.2 [2]

Stachybotrychromene

C
HepG2 (Liver Cancer) > 100 [2]
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Preliminary SAR studies suggest that the presence of lactone groups in the structure of these

phenylspirodrimanes positively influences their cytotoxic activity[3]. For instance, the varied

potencies observed among the Stachybotrychromenes suggest that substitutions on the

chromene ring system play a significant role in their cytotoxic effects.

Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the cytotoxic effects of Stachartin C analogs are mediated

through the induction of apoptosis. For example, Stachybochartins C and G have been shown

to exert strong anti-proliferative activities against U-2OS osteosarcoma cells in a concentration-

and time-dependent manner by activating caspase-dependent apoptosis pathways[1].
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Caption: Proposed mechanism of Stachartin C analog-induced apoptosis.
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Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of Stachartin C analogs

using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Specific

parameters may vary between studies.

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, U-2OS, HepG2) are cultured in an

appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5%

CO2.

MTT Assay for Cell Viability:

Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and

allowed to adhere overnight.

The following day, the cells are treated with various concentrations of the Stachartin C
analogs. A vehicle control (e.g., DMSO) is also included.

After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with

fresh medium containing MTT solution (typically 0.5 mg/mL).

The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of

formazan crystals.

The medium is then removed, and the formazan crystals are dissolved in a solubilization

solution (e.g., DMSO or isopropanol with 0.04 N HCl).

The absorbance is measured at a specific wavelength (usually between 540 and 570 nm)

using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The

IC50 value is then determined from the dose-response curve.
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Caption: Workflow of the MTT cytotoxicity assay.
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This guide provides a foundational understanding of the structure-activity relationships of

Stachartin C analogs. Further research is warranted to fully elucidate their mechanisms of

action, identify specific molecular targets, and optimize their structures for improved therapeutic

efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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